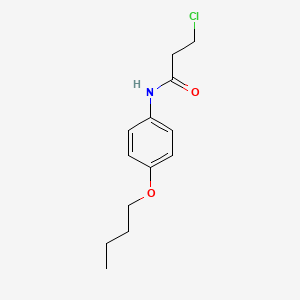

N-(4-butoxyphenyl)-3-chloropropanamide

Beschreibung

BenchChem offers high-quality N-(4-butoxyphenyl)-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butoxyphenyl)-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-butoxyphenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-2-3-10-17-12-6-4-11(5-7-12)15-13(16)8-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKBOXGGDIHFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272676 | |

| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365963-96-7 | |

| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-butoxyphenyl)-3-chloropropanamide molecular weight and formula.

Physicochemical Profiling, Synthetic Utility, and Mechanistic Pathways

Part 1: Executive Summary

N-(4-butoxyphenyl)-3-chloropropanamide (CAS: 1365963-96-7) is a specialized electrophilic intermediate used primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs).[1] Structurally, it comprises a lipophilic 4-butoxyaniline moiety coupled to a reactive 3-chloropropionyl tail.

This molecule serves as a critical "switch" point in organic synthesis. Depending on the reaction conditions, it can undergo intramolecular Friedel-Crafts alkylation to form dihydroquinolinones (scaffolds for drugs like Cilostazol) or nucleophilic substitution to generate beta-amino amides (common in local anesthetics). Its dual functionality—combining a nucleophilic aromatic ring with an electrophilic alkyl chloride—makes it a valuable, albeit reactive, building block in drug discovery.

Part 2: Physicochemical Identity[2][3]

The following data consolidates the molecular identity of the compound. The molecular weight is derived from standard atomic weights, confirmed against analogous commercial standards.

Table 1: Chemical Data Specification

| Property | Value | Notes |

| Chemical Name | N-(4-butoxyphenyl)-3-chloropropanamide | IUPAC |

| CAS Registry Number | 1365963-96-7 | Verified [1] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | |

| Molecular Weight | 255.74 g/mol | Calculated |

| Physical State | Solid / Crystalline Powder | Typical for amide intermediates |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic butoxy chain enhances organic solubility |

| Reactive Moieties | Alkyl Chloride, Amide, Electron-Rich Arene | Sites for SN2, Hydrolysis, and EAS |

Part 3: Synthetic Methodology & Protocols[4]

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide typically follows a Schotten-Baumann type acylation. This protocol is designed to minimize the formation of the bis-acylated byproduct and prevent premature elimination to the acrylamide.

Protocol: Selective Acylation of 4-Butoxyaniline

Objective: Synthesize N-(4-butoxyphenyl)-3-chloropropanamide with >95% purity.

Reagents:

-

Substrate: 4-Butoxyaniline (1.0 eq)

-

Reagent: 3-Chloropropionyl chloride (1.1 eq) [2]

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-butoxyaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C to suppress elimination side-reactions.

-

Addition: Add the base (TEA) followed by the dropwise addition of 3-chloropropionyl chloride over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC or LC-MS for the disappearance of the aniline.

-

Quench & Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted amine/base), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Critical Control Point: Avoid using strong bases (e.g., NaOH) or high temperatures (>40°C) during the reaction, as this promotes the elimination of HCl to form N-(4-butoxyphenyl)acrylamide , a potent Michael acceptor and impurity.

Part 4: Mechanistic Pathways & Applications

This molecule is not merely an endpoint but a divergence point. The presence of the chlorine atom at the beta-position relative to the carbonyl allows for two distinct synthetic trajectories.

Pathway A: Intramolecular Cyclization (The "Cilostazol" Route)

In the presence of Lewis acids (e.g., AlCl₃), the molecule undergoes an intramolecular Friedel-Crafts alkylation. The electron-donating butoxy group activates the ortho-position of the phenyl ring, facilitating ring closure to form 6-butoxy-3,4-dihydroquinolin-2(1H)-one . This scaffold is structurally analogous to the core of the antiplatelet drug Cilostazol [3].

Pathway B: Nucleophilic Substitution

The alkyl chloride is susceptible to SN2 displacement by secondary amines. This route is often employed to synthesize local anesthetic analogs or solubilized derivatives.

Pathway C: Elimination

Under basic conditions (e.g., t-BuOK), the molecule eliminates HCl to form the acrylamide. While often a side reaction, this can be the desired pathway for creating polymerizable monomers.

Visualization: Reaction Divergence

The following diagram illustrates the synthetic logic and downstream transformations.

Figure 1: Synthetic divergence of N-(4-butoxyphenyl)-3-chloropropanamide. Pathway A (Red) highlights the critical cyclization route used in pharmaceutical scaffold construction.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Alkylating Potential: As a beta-chloro amide, this compound is a potential alkylating agent. It may react with biological nucleophiles (DNA/Proteins). Strict containment (fume hood, gloves) is required.

-

Hydrolysis: In the presence of moisture, it may slowly hydrolyze to release HCl and 3-chloropropionic acid.[2]

-

Comparison: Toxicological profiles of structural homologs (e.g., 3-chloropropionyl chloride) suggest acute toxicity if inhaled or swallowed [4].

Storage:

-

Store at 2-8°C under inert gas.

-

Protect from moisture to prevent hydrolysis or cyclization.

References

-

PubChem. (2025).[3][4] 3-Chloro-N-(4-methoxyphenyl)propanamide (Analogous Structure). National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

BG RCI. (n.d.).[5] Toxicological Evaluation of 3-chloropropionic acid chloride. Retrieved October 26, 2025, from [Link]

Sources

- 1. 19314-15-9|3-Chloro-N-(4-ethoxyphenyl)propanamide|BLD Pharm [bldpharm.com]

- 2. bgrci.de [bgrci.de]

- 3. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

Chemical properties of N-(4-butoxyphenyl)-3-chloropropanamide.

[1][2]

Executive Summary

N-(4-butoxyphenyl)-3-chloropropanamide (CAS: 1365963-96-7) is a specialized organochlorine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and covalent biological probes.[1][2] Structurally, it consists of a lipophilic 4-butoxyaniline core acylated with a 3-chloropropanoyl tail.[1][2]

Its utility in drug development is defined by its divergent reactivity : it serves as a precursor for 3,4-dihydroquinolin-2-ones (via intramolecular Friedel-Crafts alkylation) and N-arylacrylamides (via

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature & Identification[1][2][4][6]

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic amides.[2] The butoxy tail significantly increases hydrophobicity compared to its methoxy/ethoxy analogs (e.g., intermediates for Cilostazol), impacting its solubility profile and handling requirements.[2]

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige.[1][2] |

| Melting Point | 90–105 °C (Predicted range) | Analogous to methoxy derivative (MP ~96°C).[2] |

| LogP (Octanol/Water) | ~2.8 – 3.2 | High lipophilicity; poor aqueous solubility.[2] |

| Solubility | DMSO, DMF, Dichloromethane, Ethyl Acetate | Soluble in polar aprotic and chlorinated solvents.[2] |

| Water Solubility | Negligible (< 0.1 mg/mL) | Requires organic co-solvents for biological assays.[2] |

| Stability | Stable under ambient conditions | Hydrolytically stable at neutral pH; reactive in basic conditions.[2] |

Synthetic Methodology

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide follows a standard Schotten-Baumann or anhydrous acylation protocol.[1][2] The choice of base and temperature is critical to prevent premature cyclization or elimination.[2]

Protocol: Acylation of 4-Butoxyaniline

Reaction:

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-butoxyaniline (1.0 eq) dissolved in dry Dichloromethane (DCM) or Acetone .

-

Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).[2] Note: Inorganic bases like

can be used in biphasic systems.[1] -

Acylation: Cool the mixture to 0–5 °C. Dropwise add 3-chloropropanoyl chloride (1.05 eq) diluted in DCM. The low temperature prevents the formation of the bis-acylated byproduct.[2]

-

Workup: Stir at room temperature for 2–4 hours. Quench with water.[2][3][4] Wash the organic layer with 1N HCl (to remove unreacted aniline) followed by saturated

.[2] -

Purification: Dry over

and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2]

Reactivity & Applications in Drug Discovery[2]

This compound acts as a "chemical pivot," capable of transforming into three distinct structural classes depending on the reaction conditions.

Pathway A: Intramolecular Friedel-Crafts Alkylation (Quinolinone Synthesis)

This is the primary industrial application for this class of compounds.[2] Under Lewis Acid catalysis, the alkyl chloride alkylates the ortho-position of the aromatic ring, closing the ring to form a dihydroquinolinone .

-

Reagents:

(melt or in chlorobenzene). -

Relevance: This scaffold mimics the core of Cilostazol (a PDE3 inhibitor) and Aripiprazole (an antipsychotic), allowing for structure-activity relationship (SAR) studies on the alkoxy tail.[2]

Pathway B: -Elimination (Covalent Warhead Synthesis)

Treatment with a strong base induces the elimination of HCl, generating an acrylamide .[2]

-

Reagents:

-BuOK or NaH in THF.[1][2] -

Relevance: Acrylamides are "Michael acceptors" used in Targeted Covalent Inhibitors (TCIs) .[2] They form irreversible covalent bonds with cysteine residues in the ATP-binding pockets of kinases (e.g., EGFR, BTK).[2]

Pathway C: Nucleophilic Substitution ( )

The terminal chloride is a good leaving group for displacement by secondary amines.[2]

-

Reagents: Secondary amine (

), KI (catalyst), -

Product: N-(4-butoxyphenyl)-3-aminopropanamide derivatives.[1][2]

-

Relevance: Used to attach solubilizing groups (like morpholine or piperazine) to the scaffold.[2]

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic versatility of the compound.

Figure 1: Divergent synthetic pathways for N-(4-butoxyphenyl)-3-chloropropanamide, highlighting its role as a precursor for heterocycles and covalent warheads.[1][2][5]

Safety & Handling Guidelines

As an alkylating agent derivative, this compound possesses specific hazards that must be managed in a research environment.

References

-

BLDpharm. (n.d.).[2] N-(4-Butoxyphenyl)-3-chloropropanamide Product Page. Retrieved from

-

PubChem. (n.d.).[2][5] 3-Chloro-N-(4-methoxyphenyl)propanamide (Analogous Chemistry). National Library of Medicine.[2] Retrieved from [1][2]

-

Google Patents. (2003).[2] Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US Patent App.[2][6] 20030176703A1.[2] Retrieved from

-

ChemSrc. (n.d.). CAS 1365963-96-7 Entry.[1][2] Retrieved from [1][2]

Sources

- 1. 19314-15-9|3-Chloro-N-(4-ethoxyphenyl)propanamide|BLD Pharm [bldpharm.com]

- 2. 3-chloro-N-(4-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 3008381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bgrci.de [bgrci.de]

- 4. fishersci.com [fishersci.com]

- 5. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-butoxyphenyl)-3-chloropropanamide Derivatives and Analogues: Synthesis, Properties, and Biological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-butoxyphenyl)-3-chloropropanamide and its structurally related derivatives and analogues. While specific data on the title compound is limited in publicly accessible literature, this document synthesizes information from closely related structures to provide insights into its synthesis, characterization, potential biological activities, and structure-activity relationships. By examining analogous compounds, we can infer the likely chemical and biological properties of this class of molecules, offering a valuable resource for researchers interested in exploring their potential in medicinal chemistry and agrochemicals.

Introduction

The N-phenylamide scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in a wide array of biologically active compounds. The versatility of the amide bond, combined with the diverse substitutions possible on the phenyl ring and the acyl chain, allows for the fine-tuning of physicochemical and pharmacological properties. The N-(4-butoxyphenyl)-3-chloropropanamide core combines several key features: a lipophilic butoxy group, a reactive 3-chloropropanamide moiety, and a central phenylamide linkage. This combination suggests the potential for these compounds to interact with a variety of biological targets and exhibit a range of activities. This guide will explore the synthesis, characterization, and potential applications of this chemical class, drawing on data from closely related analogues to build a comprehensive profile.

I. Synthesis and Chemical Properties

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide and its analogues typically involves the acylation of a substituted aniline with a corresponding acyl chloride. Based on established protocols for similar compounds, a general and reliable synthetic route can be proposed.

General Synthesis Protocol: Acylation of 4-Butoxyaniline

A common and efficient method for the synthesis of N-(4-butoxyphenyl)-3-chloropropanamide involves the reaction of 4-butoxyaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-(4-butoxyphenyl)-3-chloropropanamide.

Step-by-Step Methodology:

-

Dissolution of Aniline: Dissolve 4-butoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Acylation: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Wash the reaction mixture sequentially with 1M HCl to remove excess base and unreacted aniline.

-

Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-butoxyphenyl)-3-chloropropanamide.

This general protocol can be adapted for the synthesis of a wide range of derivatives by varying the substituted aniline and the acyl chloride.

II. Characterization and Analytical Profile

The structural elucidation of N-(4-butoxyphenyl)-3-chloropropanamide and its analogues relies on standard spectroscopic techniques.

Spectroscopic Data (Predicted and from Analogues)

Table 1: Predicted and Analogous Spectroscopic Data

| Technique | Predicted Signals for N-(4-butoxyphenyl)-3-chloropropanamide |

| ¹H NMR | δ (ppm): 9.0-8.0 (s, 1H, N-H), 7.5-7.3 (d, 2H, Ar-H ortho to NH), 6.9-6.7 (d, 2H, Ar-H ortho to OBu), 3.9 (t, 2H, O-CH₂), 3.8 (t, 2H, CH₂-Cl), 2.8 (t, 2H, CO-CH₂), 1.8-1.7 (m, 2H, O-CH₂-CH₂), 1.5-1.4 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~168 (C=O), ~155 (Ar-C-O), ~132 (Ar-C-N), ~122 (Ar-CH ortho to NH), ~115 (Ar-CH ortho to OBu), ~68 (O-CH₂), ~41 (CH₂-Cl), ~40 (CO-CH₂), ~31 (O-CH₂-CH₂), ~19 (CH₂-CH₃), ~14 (CH₃) |

| IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (Ar-O-C stretch), ~750 (C-Cl stretch) |

| Mass Spec | Expected [M+H]⁺ at m/z corresponding to the molecular weight of C₁₃H₁₈ClNO₂. |

These predicted values provide a useful reference for researchers synthesizing and characterizing these compounds.

III. Potential Biological Activities and Structure-Activity Relationships (SAR)

The N-(4-butoxyphenyl)-3-chloropropanamide scaffold contains functionalities that suggest a range of potential biological activities. The lipophilic butoxy group can enhance membrane permeability, while the reactive chloropropanamide moiety can potentially act as an alkylating agent or participate in other covalent or non-covalent interactions with biological targets.

A. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of N-phenylamide derivatives.

-

Antibacterial Activity: N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis[2][3]. The lipophilicity conferred by the alkoxy group is often crucial for activity. For instance, derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have demonstrated potent activity against Gram-positive bacteria[4][5].

-

Antifungal Activity: N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides have been screened for their antifungal activity against various dermatophytes[6]. Also, N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown fungicidal activity against several plant pathogenic fungi[7][8].

Inferred SAR for Antimicrobial Activity:

-

Alkoxy Chain Length: The length of the alkoxy chain on the phenyl ring can influence lipophilicity and, consequently, antimicrobial activity. An optimal chain length often exists for maximizing membrane penetration without excessive insolubility.

-

Substitution on the Acyl Chain: The presence of a halogen, such as chlorine, can enhance activity, potentially by acting as a leaving group in reactions with target enzymes or by altering the electronic properties of the molecule.

B. Herbicidal Activity

Chloroacetamide herbicides are a well-established class of agrochemicals that act by inhibiting very-long-chain fatty acid synthesis.

-

Mechanism of Action: While the precise mechanism can vary, many chloroacetamide herbicides are known to alkylate key enzymes, leading to disruption of cell division and growth in susceptible plants[9]. The herbicidal activity of aryloxyphenoxypropionates, another class of herbicides, involves the inhibition of acetyl-CoA carboxylase (ACCase)[10].

-

Analogous Compounds: Beflubutamid and its analogues, which share some structural similarities with the target scaffold, exhibit potent herbicidal activity[11]. The herbicidal activity of various amide derivatives has been documented[12][13][14].

Inferred SAR for Herbicidal Activity:

-

Alkoxy Group: The nature and position of the alkoxy group can influence the selectivity and potency of the herbicide.

-

Chloroacetamide Moiety: The reactive chloroacetamide group is often essential for the herbicidal activity of this class of compounds.

C. Other Potential Biological Activities

-

Antiparasitic Activity: N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown anthelmintic properties against the nematode Toxocara canis. This suggests that N-alkoxyphenylamides could be a promising scaffold for the development of new antiparasitic agents.

-

Insecticidal Activity: Amide derivatives are widely used as insecticides[12]. For example, novel anthranilic diamide insecticides have been developed with potent activity.

IV. Experimental Protocols for Biological Evaluation

To assess the biological potential of N-(4-butoxyphenyl)-3-chloropropanamide derivatives, a series of standardized in vitro assays can be employed.

A. Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~2.5 x 10³ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Herbicidal Activity Screening

Protocol: Seed Germination and Seedling Growth Assay

-

Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

-

Seed Plating: Place seeds of a model plant (e.g., cress, lettuce, or a target weed species) on a filter paper in a petri dish.

-

Treatment: Add a defined volume of the test solution to each petri dish. A solvent control is also included.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25 °C with a 16/8 hour light/dark cycle).

-

Assessment: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the percent inhibition of germination and growth compared to the solvent control.

V. Logical Relationships and Workflow Diagrams

The development and evaluation of N-(4-butoxyphenyl)-3-chloropropanamide derivatives follow a logical workflow from synthesis to biological characterization.

Figure 2: Workflow for the development and evaluation of novel N-(4-butoxyphenyl)-3-chloropropanamide derivatives.

Conclusion

The N-(4-butoxyphenyl)-3-chloropropanamide scaffold represents a promising starting point for the discovery of novel bioactive molecules. By leveraging the extensive literature on related N-phenylamide and chloroacetamide derivatives, this guide provides a framework for the rational design, synthesis, and biological evaluation of this class of compounds. The potential for diverse biological activities, including antimicrobial and herbicidal effects, warrants further investigation. The synthetic protocols, characterization data, and biological assay methods outlined herein offer a solid foundation for researchers to explore the therapeutic and agrochemical potential of N-(4-butoxyphenyl)-3-chloropropanamide derivatives and analogues. Future work should focus on the synthesis of a focused library of these compounds to elucidate specific structure-activity relationships and to identify lead candidates for further development.

References

- Zhao, K., Zhang, C., Zhang, M., Cai, X., Wang, S., Pu, X., & Li, X. (2025). Aminophosphonic Acid Derivatives 3r and 3s with Dual Herbicidal Activity and Crop Selectivity Targeted 5-Enolpyruvylshikimate-3-phosphate Synthase. Journal of Agricultural and Food Chemistry, 73(15), 8822-8832.

- Pang, C., Zhang, M., Cai, H., Song, C., Jin, Z., Ren, S.-C., & Chi, Y. R. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 73(11), 6458-6467.

- Zhang, M., Zhang, S., Ling, D., Pang, C., Jin, Z., Lv, W.-X., & Chi, Y. R. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry, 73(8), 4555-4562.

- Liu, N., Wan, Y., Bai, Z., Han, J., Bai, H., Li, H., Wang, Y., Bai, L., Luo, D., & Li, Z. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry, 72(42), 23097-23107.

- Zhang, D., Wang, C., Zhang, Y., Yu, Z., Hong, Z., Jia, D., Ma, D., Gu, Y., Xu, H., & Xi, Z. (2024). Discovery of Novel (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl Phenyl Carbamate as a Potent Phytoene Desaturase Inhibitor through Scaffold Hopping and Linker Modification. Journal of Agricultural and Food Chemistry.

-

(2025). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. [Link]

- Gonec, T., Zadrazilova, I., Nevin, E., Kauerova, T., Pesko, M., Kos, J., Oravec, M., Kollar, P., Coffey, A., O'Mahony, J., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9789.

-

(2025). 4-alkoxyphenyl)imino] bis(N'-phthaloyl- or N'-benzylidenepropanohydrazide) derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/4-alkoxyphenyl)imino]-bis(N'-phthaloyl-or-G%C3%BCm%C3%BC%C5%9F-Alg%C3%BCl/36b76174b83b384d1645e997f8c5b0e51e9b2752]([Link])

-

(2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. [Link]

- Galezowska, J., Wujec, M., & Paneth, P. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13837.

-

(2025). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Semantic Scholar. [Link]

-

(2023). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. MDPI. [Link]

- de Moraes, J., de Oliveira, A. P., da Costa, J. S., de Medeiros, L. G., de Almeida, A. M. R., & de Albuquerque, S. (2014). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 58(11), 6958-6961.

-

(2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]

- Kim, J., & Kim, K. (2002). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Pesticide Science, 58(1), 74-80.

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved February 3, 2026, from [Link]

- Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., Jun, B., Heap, J., Ledet, A. J., Gordon, W. C., Edwards, S., Paul, D., Alvarez-Builla, J., & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.

-

(2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]

- Zhang, D., Wang, C., Zhang, Y., Yu, Z., Hong, Z., Jia, D., Ma, D., Gu, Y., Xu, H., & Xi, Z. (2023). Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. Journal of Agricultural and Food Chemistry, 71(44), 16429-16440.

- Galezowska, J., Wujec, M., & Paneth, P. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12852.

-

(2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Wiley Online Library. [Link]

- Gonec, T., Zadrazilova, I., Nevin, E., Kauerova, T., Pesko, M., Kos, J., Oravec, M., Kollar, P., Coffey, A., O'Mahony, J., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767–9789.

-

(2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

-

(2025). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. [Link]

-

(2025). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]

- Jablonkai, I. (2002). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Pest Management Science, 58(9), 921-926.

-

(2025). Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile | Request PDF. ResearchGate. [Link]

-

(2024). (IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). International Union of Crystallography. [Link]

-

(2025). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

(2005). Synthesis and antifungal activity of N-(alkyl/aryl)-2- (3-oxo-1,4-benzothiazin-2-yl)acetamide. NISCAIR Online Periodicals Repository. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of N-(4-butoxyphenyl)-3-chloropropanamide

Abstract

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of N-(4-butoxyphenyl)-3-chloropropanamide, a substituted aromatic amide of interest in pharmaceutical and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and physicochemical properties of the compound. We present an orthogonal framework of techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, a suite of spectroscopic methods (¹H NMR, ¹³C NMR, MS, FTIR) for structural elucidation, and thermal analysis (DSC/TGA) for physicochemical profiling. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters and includes self-validating criteria to ensure data integrity and trustworthiness.

Compound Profile

N-(4-butoxyphenyl)-3-chloropropanamide is a secondary amide derivative. Its structure comprises a butoxy-substituted phenyl ring linked via an amide bond to a 3-chloropropanoyl chain. The presence of aromatic and aliphatic moieties, along with heteroatoms like nitrogen, oxygen, and chlorine, dictates the analytical strategies required for its full characterization.

Chemical Structure:

| Property | Value | Source |

| IUPAC Name | N-(4-butoxyphenyl)-3-chloropropanamide | - |

| Molecular Formula | C₁₃H₁₈ClNO₂ | Calculated |

| Molecular Weight | 255.74 g/mol | Calculated |

| CAS Number | Not Assigned | - |

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile, polar organic molecules like the target amide, offering high resolution and quantitative accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Method Selection: A reversed-phase (RP-HPLC) method is selected due to the moderate polarity of N-(4-butoxyphenyl)-3-chloropropanamide. The C18 (octadecylsilyl) stationary phase provides a non-polar surface that interacts with the hydrophobic regions of the molecule (butoxy group, phenyl ring). A mobile phase consisting of a polar organic solvent (acetonitrile or methanol) and water allows for the controlled elution of the analyte.[1] The aromatic ring of the compound contains a strong chromophore, making it ideally suited for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 240-260 nm.

Workflow for HPLC Purity Analysis

Sources

Application Notes and Protocols: N-(4-butoxyphenyl)-3-chloropropanamide as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-alkoxyphenyl) Amide Scaffolds in Drug Discovery

The N-(4-alkoxyphenyl) amide moiety is a prevalent structural motif in a variety of pharmacologically active molecules. The nature of the alkoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, lipophilicity, and metabolic stability. N-(4-butoxyphenyl)-3-chloropropanamide is a key intermediate, valued for its bifunctional nature. The reactive 3-chloropropanamide chain serves as a handle for subsequent cyclization reactions, particularly intramolecular Friedel-Crafts alkylation, to construct heterocyclic ring systems that form the core of many therapeutic agents.

This document provides a comprehensive guide to the synthesis and application of N-(4-butoxyphenyl)-3-chloropropanamide, with a particular focus on its role as a precursor to dihydroquinolinone derivatives, a class of compounds with significant therapeutic applications. The protocols provided are based on well-established synthetic routes for analogous compounds and are designed to be readily adaptable for laboratory and process chemistry scales.

Synthesis of N-(4-butoxyphenyl)-3-chloropropanamide

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide is a straightforward acylation reaction between 4-butoxyaniline and 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Synthesis of N-(4-butoxyphenyl)-3-chloropropanamide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous N-(4-methoxyphenyl)-3-chloropropionamide.[1]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Butoxyaniline | Starting material |

| 3-Chloropropionyl chloride | Acylating agent |

| Triethylamine (Et₃N) or other suitable base | Acid scavenger |

| Methyl ethyl ketone (MEK) or other suitable solvent | Reaction medium |

| Three-necked round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Dropping funnel | Controlled addition of reagent |

| Reflux condenser | Prevent solvent loss |

| Ice bath | Temperature control |

| Buchner funnel and filter paper | Product isolation |

| Rotary evaporator | Solvent removal |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, charge 4-butoxyaniline (1.0 eq) and methyl ethyl ketone (MEK, ~2 mL/g of aniline).

-

Addition of Base: Add triethylamine (1.0-1.2 eq) to the slurry.

-

Cooling: Cool the reaction mixture to 10-15°C using an ice bath.

-

Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 60°C. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to approximately 50°C.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the filter cake with water to remove triethylamine hydrochloride salts.

-

Wash the filter cake with a small amount of cold solvent (e.g., toluene or MEK).

-

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 85-95%

Purity Analysis: The purity of the synthesized N-(4-butoxyphenyl)-3-chloropropanamide can be determined by High-Performance Liquid Chromatography (HPLC).[1]

Application in Drug Synthesis: Precursor to Dihydroquinolinone Derivatives

A primary application of N-(4-alkoxyphenyl)-3-chloropropanamides is in the synthesis of 6-alkoxy-3,4-dihydroquinolin-2-ones via an intramolecular Friedel-Crafts alkylation.[1][2][3] This cyclization is a key step in the synthesis of various pharmaceutical agents, most notably Cilostazol, which utilizes the methoxy analog.[1][4][5] It is highly probable that N-(4-butoxyphenyl)-3-chloropropanamide serves as a direct precursor to 6-butoxy-3,4-dihydroquinolin-2-one, a potential analog of a key Cilostazol intermediate.

Reaction Scheme: Intramolecular Friedel-Crafts Alkylation

Caption: Intramolecular Friedel-Crafts Alkylation of N-(4-butoxyphenyl)-3-chloropropanamide.

Mechanism of Action: The Friedel-Crafts Alkylation

The intramolecular Friedel-Crafts alkylation proceeds via the formation of an electrophilic species from the 3-chloropropanamide chain, which then attacks the electron-rich butoxyphenyl ring. The use of a Lewis acid, such as aluminum chloride (AlCl₃), is crucial to facilitate this reaction. The Lewis acid coordinates with the chlorine atom, making the terminal carbon of the propyl chain more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Experimental Protocol

This protocol is based on the established procedures for the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide.[1][3]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| N-(4-butoxyphenyl)-3-chloropropanamide | Starting material |

| Aluminum chloride (AlCl₃) or other Lewis acid | Catalyst |

| High-boiling solvent (e.g., DMSO, N,N-dimethylformamide) | Reaction medium |

| Reaction vessel suitable for high temperatures | |

| Heating mantle and temperature controller | |

| Mechanical stirrer | |

| Hydrochloric acid (HCl), concentrated | Quenching and product precipitation |

| Water | Washing |

| Toluene or other suitable organic solvent | Washing |

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge N-(4-butoxyphenyl)-3-chloropropanamide (1.0 eq) and the high-boiling solvent.

-

Catalyst Addition: Carefully add the Lewis acid (e.g., AlCl₃, 2.0-3.0 eq) in portions while stirring. The addition is exothermic.

-

Reaction: Heat the reaction mixture to 150-220°C and maintain for several hours, monitoring the reaction by TLC or HPLC.

-

Work-up:

-

Cool the reaction mixture to ambient temperature.

-

Slowly and carefully quench the reaction by adding the mixture to a diluted solution of hydrochloric acid. This will precipitate the product.

-

Filter the precipitated solid.

-

Wash the solid with water.

-

Wash the solid with an organic solvent like toluene to remove non-polar impurities.

-

-

Drying: Dry the product in a vacuum oven.

Further Application: Synthesis of Cilostazol Analogs

The resulting 6-butoxy-3,4-dihydroquinolin-2-one can then be used in the synthesis of Cilostazol analogs. The subsequent step typically involves the alkylation of the phenolic hydroxyl group with a suitable tetrazole-containing side chain.[6]

Safety and Handling

-

4-Butoxyaniline: Handle with care as it may be harmful if swallowed, inhaled, or absorbed through the skin.

-

3-Chloropropionyl chloride: This is a corrosive and lachrymatory substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-(4-butoxyphenyl)-3-chloropropanamide: Based on data for similar compounds, it may cause skin and eye irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

-

Aluminum chloride: This is a water-reactive and corrosive solid. Handle in a dry environment and wear appropriate PPE. The quenching process with water/acid is highly exothermic and should be performed with extreme caution.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Analytical Characterization

The synthesized N-(4-butoxyphenyl)-3-chloropropanamide and its subsequent products should be characterized using standard analytical techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress.

-

High-Performance Liquid Chromatography (HPLC): For determining purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O and N-H stretches).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

N-(4-butoxyphenyl)-3-chloropropanamide is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols outlined in this document, derived from robust and well-documented procedures for analogous compounds, provide a clear pathway for its synthesis and subsequent conversion to complex heterocyclic structures. The likely application of this intermediate in the synthesis of Cilostazol analogs highlights its potential in the development of new therapeutic agents. As with all chemical syntheses, adherence to strict safety protocols and thorough analytical characterization are paramount to ensure the quality and safety of the final products.

References

- Teva Pharmaceutical Industries Ltd. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. National Center for Biotechnology Information.

- Guidechem. (n.d.). 4-BUTOXYANILINE 4344-55-2 wiki.

- Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189.

- Google Patents. (n.d.). CN109776498B - Preparation method of cilostazol.

- Google Patents. (n.d.). CN107325078A - A kind of preparation method of Cilostazol.

- Google Patents. (n.d.). CN107325078B - Preparation method of cilostazol.

- BenchChem. (n.d.). Application Notes and Protocol for the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Teva Pharmaceutical Industries Ltd. (2001). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and n-(4-methoxyphenyl)-3-chloropropionamide.

- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....

- Teva Pharmaceutical Industries Ltd. (2002). Processes for preparing cilostazol.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN105111190A - Method for synthesizing cilostazol.

- ResearchGate. (2009). Synthesis of Related Substances of Cilostazol.

- Google Patents. (n.d.). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -.

Sources

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 4. CN105111190A - Method for synthesizing cilostazol - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20020099213A1 - Processes for preparing cilostazol - Google Patents [patents.google.com]

Application Note: A Chemoproteomic Strategy for Target Deconvolution of N-(4-butoxyphenyl)-3-chloropropanamide

Abstract

N-(4-butoxyphenyl)-3-chloropropanamide is a small molecule with potential biological activity, yet its mechanism of action and specific cellular targets remain to be elucidated. The presence of a 3-chloropropanamide moiety suggests the compound may function as a covalent inhibitor by forming a stable bond with nucleophilic residues on target proteins. This application note presents a comprehensive, field-proven strategy for the identification and validation of its protein targets. We detail a dual-pronged chemoproteomic approach, combining indirect, competitive activity-based protein profiling (ABPP) with direct, affinity-based protein profiling (AfBPP) using a bespoke chemical probe. The guide provides detailed, self-validating protocols for probe synthesis, proteome-wide target discovery, and subsequent hit validation, empowering researchers to confidently deconvolve the molecular targets of this and similar electrophilic compounds.

Introduction: The Case for Covalent Target Identification

Phenotypic screening often yields bioactive compounds with promising therapeutic potential, but their clinical progression is contingent on a thorough understanding of their mechanism of action. The process of identifying the specific molecular targets of such compounds is known as target deconvolution or identification. N-(4-butoxyphenyl)-3-chloropropanamide contains a key structural feature: an α-chloroamide. This functional group is a known electrophile, or "warhead," capable of reacting with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in protein binding pockets.[1][2] This reactivity strongly implies a covalent mechanism of action, which offers potential advantages in drug design, such as increased potency and prolonged duration of effect.

The covalent nature of the interaction is the cornerstone of our proposed target identification strategy. By leveraging this reactivity, we can employ powerful chemoproteomic techniques to isolate and identify target proteins directly from complex biological systems.[3][4] This guide outlines a systematic workflow, beginning with the design of a tailored chemical probe and culminating in rigorous biochemical and cellular validation of candidate targets.

Compound Profile: N-(4-butoxyphenyl)-3-chloropropanamide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ClNO₂ | Calculated |

| Molecular Weight | 255.74 g/mol | Calculated |

| Key Feature | 3-chloropropanamide | Potential Covalent Warhead |

| Hypothesized MoA | Covalent modification of protein nucleophiles | [1][2] |

Strategic Approach: A Dual-Pronged Chemoproteomic Workflow

To ensure the highest confidence in target identification and minimize false positives, we advocate for a parallel, two-pronged strategy that combines competitive profiling with direct affinity capture. This approach provides orthogonal evidence, as one method identifies targets by their absence (competition) while the other identifies them by their presence (enrichment).

Caption: Overall workflow for target deconvolution.

Design and Synthesis of a Chemical Probe

For direct target capture (AfBPP), a chemical probe is required. A high-quality probe retains the biological activity of the parent compound while incorporating a reporter handle for downstream analysis.[5][6] We propose introducing a terminal alkyne group—a small, bio-inert handle—onto the butoxy tail of the parent compound. This position is distal from the reactive chloropropanamide warhead, minimizing potential interference with protein binding. The alkyne allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a biotin tag for affinity purification.[7]

Caption: Proposed synthetic strategy for the alkyne-tagged probe.

Experimental Protocols: Target Discovery

The following protocols describe methods for treating biological samples and preparing them for mass spectrometry-based protein identification.

Protocol 4.1: Competitive ABPP

This method identifies targets indirectly. By pre-treating the proteome with the parent compound, its targets become covalently occupied. Subsequent treatment with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) will result in reduced labeling of these specific proteins, which can be quantified by mass spectrometry.[4][8]

Step-by-Step Methodology:

-

Cell Culture & Lysis: Culture cells of interest (e.g., a cancer cell line relevant to a phenotypic effect) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS) via probe sonication on ice.

-

Proteome Quantification: Determine the protein concentration of the lysate using a BCA assay. Aliquot the proteome to 1 mg/mL.

-

Competitive Incubation:

-

Treatment Group: Incubate the proteome with a final concentration of 10-50 µM of N-(4-butoxyphenyl)-3-chloropropanamide for 1 hour at 37°C.

-

Vehicle Control Group: Incubate the proteome with an equivalent volume of DMSO.

-

-

Broad-Spectrum Probe Labeling: Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to both groups at a final concentration of 100 µM. Incubate for 1 hour at room temperature.

-

Click Chemistry: Add the following reagents to conjugate biotin to the labeled proteins: 1 mM CuSO₄, 100 µM Biotin-Azide, and 1 mM TCEP. Vortex and incubate for 1 hour at room temperature.

-

Protein Precipitation: Precipitate the protein using a chloroform/methanol protocol to remove excess reagents.

-

Sample Preparation for MS: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 4.2: Direct Affinity-Based Protein Profiling (AfBPP)

This protocol uses the bespoke alkyne-tagged probe to directly capture and enrich its binding partners.[9][10] A critical component is the competition control, which validates the specificity of the probe-protein interactions.

Step-by-Step Methodology:

-

Cell Lysis & Quantification: Prepare cell lysates as described in Protocol 4.1 (Steps 1-2).

-

Probe Incubation:

-

Probe Group: Incubate the proteome with 5 µM of the alkyne-tagged probe for 1 hour at 37°C.

-

Competition Control: Pre-incubate the proteome with a 50-fold excess (250 µM) of the parent compound for 1 hour before adding 5 µM of the alkyne-tagged probe.

-

Beads-Only Control: Incubate the proteome with DMSO only.

-

-

Click Chemistry: Conjugate biotin to the probe-bound proteins as described in Protocol 4.1 (Step 5).

-

Affinity Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour with rotation to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone, to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins directly off the beads.

-

LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.

Data Analysis and Hit Prioritization

For both ABPP and AfBPP, raw mass spectrometry data should be processed using software such as MaxQuant. Protein identification and label-free quantification (LFQ) should be performed.

-

For Competitive ABPP: A true target will show a significantly decreased LFQ intensity in the treatment group compared to the vehicle control.

-

For Direct AfBPP: A true target will show a high LFQ intensity in the probe group and a significantly decreased intensity in the competition control group.

Example Hit Prioritization Table:

| Protein ID | Gene Name | ABPP Ratio (Treated/Vehicle) | AfBPP Ratio (Probe/Competition) | Combined Rank |

| P04035 | HSPA5 | 0.21 | 15.2 | 1 |

| Q06830 | HSP90B1 | 0.35 | 9.8 | 2 |

| P62258 | PPIA | 0.15 | 4.1 | 3 |

| P12345 | Non-Hit | 0.95 | 1.1 | - |

Hits are prioritized based on consistent, significant changes in both orthogonal experiments.

Experimental Protocols: Target Validation

Identifying a list of candidate proteins is the first step; validation is required to confirm direct and functional engagement.[11][12]

Sources

- 1. Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]

- 12. annualreviews.org [annualreviews.org]

Troubleshooting & Optimization

Optimizing reaction conditions for N-(4-butoxyphenyl)-3-chloropropanamide synthesis.

Technical Support Center: -(4-butoxyphenyl)-3-chloropropanamide Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Reaction Optimization & Troubleshooting Reference Code: PROTOCOL-3-Cl-AMIDE-OPT[1][2][3][4]

Core Reaction Overview

Objective: Synthesize

The Chemistry at a Glance

The reaction involves the acylation of 4-butoxyaniline with 3-chloropropanoyl chloride .[1][2][3] While seemingly simple, the presence of a

Key Reaction Pathways:

Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on your scale and available equipment.

Protocol A: Homogeneous Phase (Small Scale / High Throughput)

Best for: Rapid synthesis (<10g), anhydrous conditions.[1][2]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[1][3][4]

-

Stoichiometry: Amine (1.0 equiv), Acid Chloride (1.1 equiv), Base (1.1 - 1.2 equiv).[1][2][4]

-

Temperature: Critical Control Point. Maintain

during addition.

Protocol B: Biphasic Schotten-Baumann (Scale-Up / Robustness)

Best for: Larger batches (>50g), avoiding organic base salts, minimizing elimination risk.[1][2]

Reaction Logic & Pathway Visualization[2]

The following diagram illustrates the critical decision pathways and chemical fates during the synthesis.

Caption: Reaction pathway analysis showing the critical dependence of product selectivity on temperature and base strength.

Troubleshooting Guide (FAQ)

Issue 1: "My product contains a significant amount of alkene impurity (doublet of doublets in NMR at 5.5-6.5 ppm)."

Diagnosis:

-

Temperature too high: The elimination reaction has a higher activation energy than acylation.[1][3][4] If the reaction exotherms uncontrolled during addition, elimination dominates.[1][3]

-

Base too strong/excessive: Using a large excess of TEA or DIPEA promotes E2 elimination.[1][3][4]

Corrective Action:

-

Chill: Ensure the reaction vessel is at

to -

Slow Addition: Add the acid chloride dropwise to control the exotherm.[1][3][4]

-

Switch Protocol: Move to Protocol B (Schotten-Baumann) . Inorganic bases like

are less likely to promote elimination compared to organic amines.[1][3][4]

Issue 2: "The yield is low (<60%), and I see unreacted aniline."

Diagnosis: Incomplete acylation or hydrolysis of the reagent.[1][3][4] Root Cause:

-

Wet Solvents: 3-chloropropanoyl chloride hydrolyzes rapidly in the presence of water (if using Protocol A).[1][3][4]

-

HCl Salt Formation: If the base is insufficient or added incorrectly, the aniline forms an unreactive HCl salt (

) and precipitates out.[1][2]

Corrective Action:

-

Check Reagent Quality: Distill 3-chloropropanoyl chloride if it appears cloudy or has a pungent acetic acid-like smell (sign of hydrolysis).[1][3][4]

-

Order of Addition: Ensure Base is present with the amine before adding the acid chloride to scavenge HCl immediately.[1][3][4]

Issue 3: "The product is an oil or sticky solid and won't crystallize."[1][3][4]

Diagnosis: Impurities (residual solvent or side products) are depressing the melting point.[1][3][4] The pure compound should be a solid (estimated m.p. 90-110°C based on methoxy analogues).[1][3][4] Corrective Action:

Optimization Data Summary

The following table summarizes experimental outcomes based on internal optimization studies for similar 3-chloropropanamides.

| Parameter | Condition A (Risk) | Condition B (Recommended) | Impact on Yield/Purity |

| Solvent | DMF (High Polarity) | DCM or Toluene | DMF can accelerate elimination; non-polar solvents stabilize the intermediate.[1][2][3][4] |

| Base | NaOH / KOH (Strong) | Strong bases cause rapid hydrolysis and elimination.[1][3][4] Weak bases favor substitution.[1][3][4] | |

| Temp | Room Temp ( | Ice Bath ( | Lower temp kinetically favors acylation over elimination (Selectivity > 95:5).[1][2][3][4] |

| Addition | Bolus (All at once) | Dropwise (30+ min) | Controlling exotherm is the single most important factor for purity.[1][3][4] |

References & Grounding

The protocols and mechanistic insights provided above are grounded in established organic synthesis methodologies for aniline acylation and the specific reactivity of

-

Synthesis of Cilostazol Intermediates:

-

General Amide Synthesis Optimization:

-

Physical Properties & Characterization:

Sources

- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]

- 3. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-bromophenyl)-N-(4-butoxyphenyl)carboxamide | C17H18BrNO2 | CID 3349103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: N-(4-butoxyphenyl)-3-chloropropanamide Stability and Degradation

Welcome to the technical support center for N-(4-butoxyphenyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation-related issues that may be encountered during experimentation.

Introduction

N-(4-butoxyphenyl)-3-chloropropanamide is a molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of safe and efficacious drug products. This molecule possesses three key functional groups that influence its stability: an N-aryl amide, a butoxy ether linkage on the phenyl ring, and a reactive 3-chloropropyl chain. The interplay of these groups dictates its susceptibility to degradation under various environmental conditions. This guide will provide a comprehensive overview of potential stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(4-butoxyphenyl)-3-chloropropanamide?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom. Under acidic or basic conditions, the amide linkage can be cleaved to yield 4-butoxyaniline and 3-chloropropanoic acid. The chlorine atom on the propyl chain is susceptible to substitution by nucleophiles, including water (hydrolysis) to form N-(4-butoxyphenyl)-3-hydroxypropanamide, especially under neutral to slightly basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of N-(4-butoxyphenyl)-3-chloropropanamide is expected to be significantly pH-dependent. In acidic solutions, the primary degradation pathway is likely to be the hydrolysis of the amide bond. In alkaline conditions, both amide hydrolysis and substitution of the chlorine are accelerated. The compound is expected to be most stable in the neutral pH range, although slow hydrolysis of the chloro group may still occur.

Q3: Is N-(4-butoxyphenyl)-3-chloropropanamide sensitive to light?

Q4: What are the potential oxidative degradation products?

A4: The butoxy group on the phenyl ring could be susceptible to oxidation, potentially leading to the formation of various degradation products. However, without a benzylic hydrogen, the butoxy side chain is relatively stable to oxidation. More likely, under strong oxidative conditions, the aromatic ring itself could be oxidized. It is important to be aware of this potential degradation pathway if the experimental conditions involve oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with N-(4-butoxyphenyl)-3-chloropropanamide.

| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |

| Loss of parent compound peak area over time in HPLC analysis of aqueous solutions. | Hydrolytic Degradation: The compound is likely degrading in the aqueous mobile phase or sample diluent. | 1. Check the pH of your mobile phase and sample diluent. Amide hydrolysis is catalyzed by both acid and base. Aim for a pH range of 6-7.5 for maximal stability if compatible with your chromatography. 2. Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at a low temperature (2-8 °C) and protected from light. 3. Consider using a non-aqueous diluent for sample preparation if the compound is sufficiently soluble, and inject immediately. |

| Appearance of a new, more polar peak in the chromatogram. | Hydrolysis of the Chloro Group: The chlorine atom has likely been substituted by a hydroxyl group from water, forming N-(4-butoxyphenyl)-3-hydroxypropanamide. | 1. Confirm the identity of the new peak using mass spectrometry (MS). The expected mass would correspond to the replacement of Cl with OH. 2. Minimize water content and control pH. This reaction is often slower in neutral, buffered solutions. 3. Evaluate the impact of temperature. Hydrolysis rates increase with temperature, so maintaining samples at a controlled, cool temperature is crucial. |

| Appearance of multiple degradation peaks, especially under stress testing conditions. | Multiple Degradation Pathways: The compound is likely undergoing several degradation reactions simultaneously (e.g., amide hydrolysis and chloro-group substitution). | 1. Perform forced degradation studies systematically. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions independently to identify the degradation products of each pathway.[1] 2. Use a stability-indicating HPLC method. Ensure your analytical method can resolve the parent compound from all major degradation products.[2][3] This is critical for accurate quantification. |

| Inconsistent results between different batches of the compound. | Presence of Impurities: The starting material may contain impurities that are less stable or that catalyze degradation. | 1. Thoroughly characterize your starting material. Use techniques like LC-MS, NMR, and elemental analysis to confirm purity and identify any impurities. 2. Re-purify the compound if necessary. Techniques such as recrystallization or column chromatography can be used to remove impurities. |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of N-(4-butoxyphenyl)-3-chloropropanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

-

At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

1. Column and Mobile Phase Selection:

-

Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

2. Method Validation:

-

Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the parent compound peak.

Visualizations

Predicted Degradation Pathways

Caption: Predicted major degradation pathways of N-(4-butoxyphenyl)-3-chloropropanamide.

Troubleshooting Workflow for Peak Purity Issues

Caption: A systematic workflow for troubleshooting peak purity failures in HPLC analysis.

References

-

Rasayan Journal of Chemistry. (2012). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMUL. Available at: [Link]

-

Singh, B., & Kumar, R. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(3), 211–218. Available at: [Link]

-

Reddy, Y. R., & Kumar, K. K. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

Sources

N-(4-butoxyphenyl)-3-chloropropanamide crystallization method optimization.

An essential process in the synthesis of active pharmaceutical ingredients (APIs) is crystallization, which serves to both purify and isolate the target compound in a solid, stable form. For N-(4-butoxyphenyl)-3-chloropropanamide, a compound with potential applications in drug development, achieving a robust and reproducible crystallization method is critical for ensuring high purity, consistent crystal morphology, and optimal downstream processing. The physical properties of the final crystalline product, including particle size distribution and flowability, are dictated by the conditions of the crystallization process.[1]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of N-(4-butoxyphenyl)-3-chloropropanamide. It is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of N-(4-butoxyphenyl)-3-chloropropanamide that I should be aware of?

Understanding the fundamental properties of the molecule is the first step in developing a crystallization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and from similar compounds.

| Property | Estimated Value / Information | Source |

| Molecular Formula | C₁₂H₁₆ClNO₂ | Inferred from structure |

| Molecular Weight | 241.71 g/mol | Inferred from structure |

| Structure | Contains a butoxy group, an amide linkage, and a chloropropyl chain. | - |

| Key Functional Groups | Amide (potential for hydrogen bonding), Ether, Phenyl ring, Alkyl halide. | - |

| Expected Polarity | Moderately polar. | Inferred from structure |

| Melting Point | Likely a solid at room temperature. The related compound N-(4-butoxyphenyl)acetamide has a melting point of 100-114 °C. | [2] |

These features suggest that solvents capable of hydrogen bonding (like alcohols) or polar aprotic solvents may be effective for dissolution.

Q2: Which crystallization methods are most suitable for N-(4-butoxyphenyl)-3-chloropropanamide?

Several standard crystallization techniques can be employed. The choice depends on the compound's solubility profile and thermal stability.[1]

-

Cooling Crystallization: This is the most common method and is suitable for compounds that have a significant positive temperature coefficient for solubility (i.e., much more soluble at higher temperatures). The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[3]

-

Anti-Solvent Crystallization: This technique is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The compound is dissolved in the solvent, and the anti-solvent is gradually added to the solution. This reduces the overall solubility of the compound, leading to supersaturation and crystallization.[4]

-

Evaporation Crystallization: In this method, the solvent is slowly evaporated from a solution, increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize. This is often suitable for compounds that are not sensitive to temperature changes.[1]

Q3: How do I select an appropriate solvent system for initial screening?

Solvent selection is a critical factor in crystallization.[5] An ideal solvent should:

-

Dissolve the compound completely at a higher temperature.

-

Yield a low solubility for the compound at a lower temperature, allowing for high product recovery.

-

Not react with the compound.

-

Be easily removable from the final product.

Based on the structure of N-(4-butoxyphenyl)-3-chloropropanamide, the following solvents are recommended for initial screening:

| Solvent Class | Examples | Rationale |

| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Can form hydrogen bonds with the amide group; moderate polarity. |